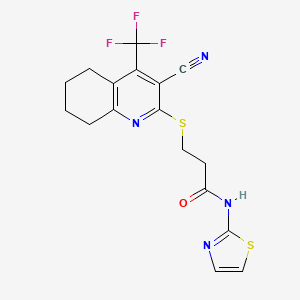
3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(thiazol-2-yl)propanamide is a highly specialized chemical compound of interest in various scientific fields. The compound has a unique structure that includes a quinoline ring, a trifluoromethyl group, a thiazole moiety, and a cyano group, making it a point of study for its distinct chemical and biological properties.
准备方法
The synthesis of 3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common route starts with the formation of the quinoline core, followed by the introduction of the trifluoromethyl group through Friedel-Crafts alkylation. Subsequent steps include the incorporation of the cyano group and the formation of the thiazole ring through cyclization reactions. The final step usually involves coupling the thiazole derivative with the quinoline core under specific conditions like the use of coupling agents and catalysts in solvents like dichloromethane or dimethylformamide. Industrial-scale production would require optimization of each reaction step for high yield and purity, often involving automated reactors and strict control of reaction parameters.
化学反应分析
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions In substitution reactions, halogenating agents or nucleophiles can be used to introduce new functional groups
科学研究应用
3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(thiazol-2-yl)propanamide has a broad spectrum of applications in scientific research. In chemistry, it serves as a building block for designing complex organic molecules. In biology, its derivatives are investigated for their potential roles as enzyme inhibitors or receptor modulators. In medicine, this compound and its analogs are explored for therapeutic uses, including as candidates for anti-cancer, anti-inflammatory, or antimicrobial agents. Industrially, it could be used in the development of novel materials with specific chemical properties such as high stability or unique electronic characteristics.
作用机制
The mechanism of action of this compound largely depends on its interaction with specific molecular targets. It can bind to enzymes, altering their catalytic activity, or interact with receptors, modulating signal transduction pathways. The presence of the trifluoromethyl group and the cyano group significantly influences its binding affinity and specificity towards these molecular targets, affecting pathways involved in cell proliferation, apoptosis, or metabolic regulation.
相似化合物的比较
Compared to other quinoline and thiazole derivatives, this compound stands out due to its trifluoromethyl and cyano substituents, which confer unique electronic and steric properties. Similar compounds include quinoline derivatives like 2-methylquinoline or 8-hydroxyquinoline and thiazole analogs like thiazole-4-carboxamide. The presence of trifluoromethyl and cyano groups in the compound of interest enhances its chemical stability and biological activity, making it a valuable compound in both scientific research and practical applications.
That’s quite the compound! Any other chemistry curiosities I can help with?
属性
IUPAC Name |
3-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS2/c18-17(19,20)14-10-3-1-2-4-12(10)23-15(11(14)9-21)26-7-5-13(25)24-16-22-6-8-27-16/h6,8H,1-5,7H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGJDXHGYVKYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCCC(=O)NC3=NC=CS3)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
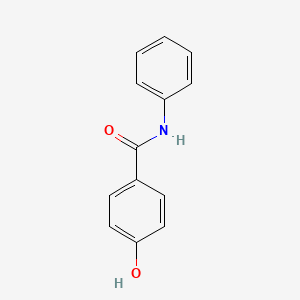
![1-(6-cyclopropylpyrimidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2821896.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2821898.png)

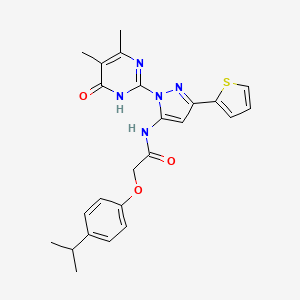
![7-{[(2,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2821903.png)
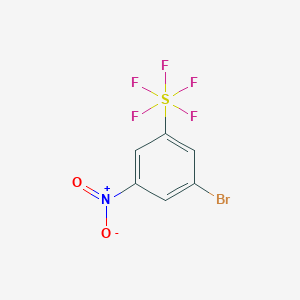
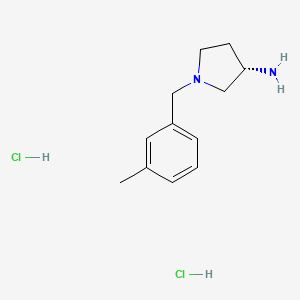
![Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride](/img/structure/B2821907.png)
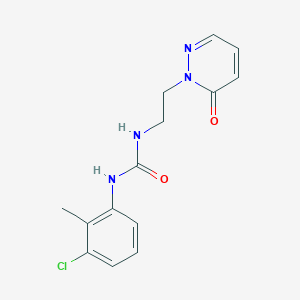
![5-(BUTYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2821912.png)
![(Z)-2-Cyano-3-[4-[[(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2821913.png)
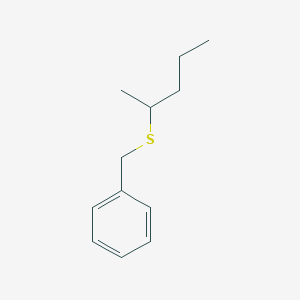
![(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2821916.png)
